molecular formula C4HI3S B098426 2,3,5-Triiodothiophene CAS No. 19259-10-0

2,3,5-Triiodothiophene

Cat. No.: B098426
CAS No.: 19259-10-0
M. Wt: 461.83 g/mol
InChI Key: SDXARNIQCDXCCG-UHFFFAOYSA-N
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Description

2,3,5-Triiodothiophene is a chemical compound with the molecular formula C4HI3S . It has a molecular weight of 461.83 . This compound is primarily used for research and development purposes .


Synthesis Analysis

Thiophene derivatives, including this compound, can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring made up of one sulfur atom and four carbon atoms . Three of the hydrogen atoms in the compound are replaced by iodine atoms .

Scientific Research Applications

  • Regioselective Cross-Coupling:

    • 2,3,5-Triiodothiophene plays a crucial role in regioselective cross-coupling methods, enabling selective aryl–aryl coupling at specific positions. This provides control in the generation of trifunctionalized thiophenes, essential for various organic synthesis applications (Amb & Rasmussen, 2008).
  • Supercapacitor Efficiency:

    • The compound has been utilized in enhancing the charge storage properties of Poly(3,4-ethylenedioxythiophene) (PEDOT), a stable conducting polymer. This enhancement is crucial for developing stable and efficient energy storage devices like supercapacitors (Jain & Krishnamoorthy, 2017).
  • Synthesis of Bromothiophene Derivatives:

    • The synthesis of 3-bromothiophene from thiophene involves the intermediate formation of 2,3,5-tribromothiophene. This synthesis process highlights the role of this compound in producing valuable chemical derivatives (Guo Hai, 2008).
  • Electrochromic Polymer Development:

    • Research into electrochromic polymers has utilized derivatives of thiophenes like this compound. These polymers have applications in smart windows and display technologies due to their ability to change color with electrical input (Sankaran & Reynolds, 1997).
  • Electrochemical Reduction Studies:

    • Studies on the electrochemical reduction of 2,3,5-tribromothiophene to 3-bromothiophene provide insights into efficient synthesis methods with high current efficiency, contributing to advances in electrochemistry (Pletcher & Razaq, 1980).
  • Structural and Characterization Studies:

    • This compound derivatives have been characterized structurally, providing essential data for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and materials science (Patel et al., 2019).
  • Organic Electronics and Photovoltaics:

    • Its derivatives are vital in the development of organic electronics and photovoltaic devices due to their conductive properties, playing a critical role in advancing these technologies (Yamamoto et al., 2006).
  • Corrosion Inhibition Research:

    • Compounds derived from this compound have been studied for their efficiency in inhibiting corrosion of metals in acidic media, showing significant potential for industrial applications (Lagrenée et al., 2002).

Safety and Hazards

When handling 2,3,5-Triiodothiophene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, immediate medical attention is required .

Properties

IUPAC Name

2,3,5-triiodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HI3S/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXARNIQCDXCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HI3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172856
Record name Thiophene, 2,3,5-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19259-10-0
Record name Thiophene, 2,3,5-triiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019259100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,3,5-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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